molecular formula C10H11Cl2NO2 B6646144 2-chloro-N-[(2-chloro-4-methoxyphenyl)methyl]acetamide

2-chloro-N-[(2-chloro-4-methoxyphenyl)methyl]acetamide

Cat. No.: B6646144
M. Wt: 248.10 g/mol
InChI Key: RPIRFWUWLYDBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(2-chloro-4-methoxyphenyl)methyl]acetamide is a chemical compound that is widely used in scientific research. It is a member of the acetamide family of compounds and is commonly referred to as CMA. CMA is a white crystalline powder that is soluble in water and has a molecular weight of 269.2 g/mol.

Mechanism of Action

The mechanism of action of CMA is not fully understood. However, it is believed to inhibit the activity of certain enzymes, including proteases and peptidases. This inhibition results in the disruption of protein function and can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
CMA has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme renin, which is involved in the regulation of blood pressure. CMA has also been shown to inhibit the activity of the enzyme cathepsin B, which is involved in the degradation of extracellular matrix proteins. This inhibition can lead to the prevention of cancer cell invasion and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CMA in lab experiments is its high purity. This ensures that the results obtained are accurate and reproducible. CMA is also relatively easy to handle and store. However, one of the main limitations of using CMA is its cost. It is a relatively expensive compound, which can limit its use in certain experiments.

Future Directions

There are many future directions for the use of CMA in scientific research. One area of interest is the development of new pharmaceutical compounds based on the structure of CMA. Another area of interest is the study of the mechanisms of enzyme inhibition by CMA. Finally, there is potential for the use of CMA in the development of new diagnostic tools for the detection of certain diseases.
Conclusion
In conclusion, CMA is a valuable compound in scientific research. Its high purity and ease of handling make it a useful tool in a variety of experiments. Its mechanism of action and biochemical and physiological effects make it a promising candidate for the development of new pharmaceutical compounds. As research in this area continues, it is likely that the full potential of CMA will be realized.

Synthesis Methods

CMA is synthesized through a multi-step process that involves the reaction of 2-chloro-4-methoxybenzaldehyde with chloroacetyl chloride in the presence of a base. The resulting intermediate is then reacted with ammonium hydroxide to form CMA. The purity of the final product is typically greater than 98%.

Scientific Research Applications

CMA has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, especially in the synthesis of peptides and amino acids. CMA has also been used as a starting material for the synthesis of various pharmaceutical compounds. In addition, CMA has been used as a tool in the study of enzyme mechanisms and protein-protein interactions.

Properties

IUPAC Name

2-chloro-N-[(2-chloro-4-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-15-8-3-2-7(9(12)4-8)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPIRFWUWLYDBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNC(=O)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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